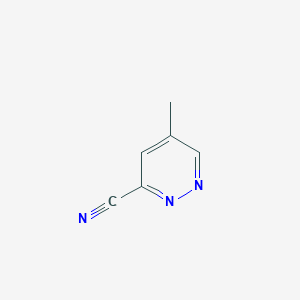

5-Methylpyridazine-3-carbonitrile

Description

Properties

IUPAC Name |

5-methylpyridazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIMDIPRYJNWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745117 | |

| Record name | 5-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333319-50-8 | |

| Record name | 5-Methylpyridazine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methylpyridazine-3-carbonitrile: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The unique electronic properties conferred by the diazine system, coupled with the potential for diverse functionalization, make pyridazine-containing molecules compelling candidates for drug development programs.[1] This guide focuses on a specific, yet highly versatile derivative: 5-Methylpyridazine-3-carbonitrile. This molecule serves as a valuable building block in organic synthesis, offering multiple points for chemical modification.[5] The presence of a methyl group and a nitrile moiety on the pyridazine core provides distinct reactive handles for the construction of more complex molecular architectures. This document aims to provide a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, serving as a technical resource for professionals in the field of drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a molecule is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

Core Chemical Attributes

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂ | [6] |

| Molecular Weight | 118.14 g/mol | [6] |

| CAS Number | 13328-52-8 | [6] |

| Appearance | Solid | [6] |

| Melting Point | 83-87 °C | [6] |

Spectroscopic Profile

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the methyl protons and the aromatic protons on the pyridazine ring. The methyl protons would appear as a singlet in the upfield region, likely around δ 2.5-2.8 ppm. The aromatic protons would be located in the downfield region, typically between δ 7.0 and 9.5 ppm, with their specific chemical shifts and coupling patterns dictated by the electronic environment of the pyridazine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbon of the nitrile group (C≡N) is expected in the δ 115-125 ppm range.[7] The carbons of the pyridazine ring will resonate in the aromatic region (δ 120-160 ppm), and the methyl carbon will be found in the upfield region, likely around δ 20-25 ppm.[8]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp, strong band in the region of 2220-2260 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[7] C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring are expected to appear in the 1400-1600 cm⁻¹ region.[7]

Mass Spectrometry (MS): In an electron ionization mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (118.14). Fragmentation patterns would likely involve the loss of small, stable molecules such as HCN.

Synthesis of this compound: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively reported in readily accessible literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted pyridazine carbonitriles. The following protocol is a representative example adapted from a one-pot, three-component reaction strategy, which is a common and efficient method for constructing such heterocyclic systems.[9]

Reaction Principle

This approach involves the condensation of an α,β-unsaturated carbonyl compound (or a precursor) with a source of the two nitrogen atoms (hydrazine) and a source of the nitrile group.

Caption: A logical workflow for the one-pot synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile (1 equivalent) in a mixture of ethanol and water.

-

Addition of Reagents: To the stirred solution, add methylglyoxal (1 equivalent) followed by the dropwise addition of hydrazine hydrate (1 equivalent) at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion of the reaction, the product is expected to precipitate out of the solution. The solid is collected by filtration.

-

Purification: The collected solid is washed with cold water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Note: This is a generalized protocol. The specific equivalents of reagents, solvent ratios, reaction times, and purification methods may require optimization for optimal yield and purity.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups: the pyridazine ring, the methyl group, and the nitrile group. This trifecta of functionality makes it a versatile building block in organic synthesis.

Reactions of the Pyridazine Ring

The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. This is a key feature for its derivatization.

-

Nucleophilic Aromatic Substitution (SNAr): While the unsubstituted pyridazine ring is reactive towards strong nucleophiles, the presence of activating groups can facilitate substitution reactions. For instance, if a leaving group were present on the ring, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.[10]

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, respectively.

-

Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.

Reactions of the Methyl Group

The methyl group can also be a site for chemical modification, although it typically requires more forcing conditions.

-

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

-

Halogenation: Under radical conditions, the methyl group can be halogenated.

Caption: Potential reaction pathways for the functionalization of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a cornerstone in the design of biologically active molecules.[1][2] While specific applications of this compound are not extensively documented in readily available high-impact literature, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutic agents. The diverse biological activities of pyridazine derivatives, such as kinase inhibition, anti-inflammatory, and antimicrobial effects, provide a strong rationale for the exploration of molecules derived from this building block.[3][4] The ability to functionalize the nitrile and methyl groups, as well as the pyridazine ring itself, allows for the systematic exploration of the chemical space around this core, which is a critical aspect of structure-activity relationship (SAR) studies in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its straightforward, albeit not specifically documented, synthesis and the presence of multiple reactive sites offer a rich platform for chemical exploration. While further research is needed to fully elucidate its specific biological activities and applications, the established importance of the pyridazine scaffold strongly suggests that this compound will continue to be a relevant and useful tool for synthetic and medicinal chemists. This guide provides a foundational understanding of its properties and potential, intended to facilitate and inspire future research endeavors.

References

- Kamal, A., et al. (2011). Pyridazine and its derivatives: a review on recent advances in biological activities. European Journal of Medicinal Chemistry, 46(9), 3537-3557.

- Haider, N. (2009). Pyridazines: Synthesis and Biological Activity. In Topics in Heterocyclic Chemistry (Vol. 19, pp. 1-42). Springer.

- Gomha, S. M., et al. (2015).

- Kus, C., et al. (2008). Synthesis and antimicrobial activity of some new pyridazine derivatives. European Journal of Medicinal Chemistry, 43(11), 2495-2502.

-

MDPI. Synthesis with Nitriles: Synthesis of Some New Mercaptopyridazine, Mercaptopyridazino[1,6-a]quinazoline and Thiophene Derivatives. [Link]

-

Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]

-

Masaryk University. Table of Characteristic IR Absorptions. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Royal Society of Chemistry. The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. [Link]

-

American Chemical Society Publications. Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. [Link]

-

National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

National Institutes of Health. Pyridazine-3-carbonitrile. [Link]

-

ResearchGate. The Pyridazine Scaffold as a Building Block for Energetic Materials: Synthesis, Characterization and Properties. [Link]

-

National Institutes of Health. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]

-

ResearchGate. ChemInform Abstract: Efficient Synthesis of 5-Substituted-3-pyridazine Carbonitrile via Regioselective Reissert-Type Reaction. [Link]

-

National Institutes of Health. 3-Cyclopropyl-5-methylcyclohexane-1-carbonitrile. [Link]

-

National Institutes of Health. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. [Link]

-

National Institutes of Health. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

National Institute of Standards and Technology. Hexanenitrile, 5-methyl-. [Link]

-

ResearchGate. Selective Nucleophilic Substitution Reactions in 2,4,6-Trisulfanyl-Substituted Pyrimidine-5-carbonitriles by Secondary Amines. [Link]

-

ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. 5-(3-methylpyridin-2-yl)pyridazine-3-carbonitrile | 749257-74-7 [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. rsc.org [rsc.org]

- 5. Building Blocks | CymitQuimica [cymitquimica.com]

- 6. 3-氰基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Methylpyridazine-3-carbonitrile

Abstract

5-Methylpyridazine-3-carbonitrile is a pivotal heterocyclic building block in contemporary medicinal chemistry and materials science. Its unique electronic properties and structural motifs are featured in a range of biologically active compounds. This guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic and mechanistic details of core synthesis methodologies, including classical cyclocondensation reactions and [4+2] cycloaddition strategies. Each pathway is presented with detailed experimental protocols, mechanistic diagrams, and a comparative analysis to guide the practicing chemist in selecting the optimal route based on precursor availability, scalability, and desired efficiency.

Introduction: The Significance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical research.[1][2] Its inherent dipole moment and hydrogen bonding capabilities make it an attractive component for designing molecules that interact with biological targets. The title compound, this compound, combines this valuable core with two key functional groups: a methyl group, which can modulate lipophilicity and steric interactions, and a nitrile group, a versatile handle for further chemical transformations into amides, amines, or tetrazoles.[3] Understanding the efficient construction of this molecule is therefore critical for programs that rely on it as a key intermediate.

This document serves as a technical whitepaper, moving beyond a simple recitation of procedures to explain the underlying chemical principles and rationale that govern the described synthetic pathways.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the pyridazine ring system is predominantly achieved through two powerful strategies: the condensation of a 1,4-dicarbonyl compound with hydrazine and the inverse-electron-demand Diels-Alder reaction between a 1,2,4,5-tetrazine and an alkyne. Both pathways offer distinct advantages and present unique challenges.

| Synthesis Pathway | Core Concept | Key Starting Materials | Advantages | Challenges |

| Pathway 1: Cyclocondensation | Formation of the N-N bond and ring closure by reacting a 1,4-dicarbonyl equivalent with hydrazine.[4] | 1,4-dicarbonyl compounds, Hydrazine | Highly versatile, classical method, often high-yielding. | Availability and stability of the specific 1,4-dicarbonyl precursor can be a major hurdle. |

| Pathway 2: [4+2] Cycloaddition | Inverse-electron-demand Diels-Alder reaction followed by retro-Diels-Alder N₂ extrusion.[1] | Substituted 1,2,4,5-tetrazine, Alkyne | Convergent, rapid access to the core, often proceeds under mild conditions. | Synthesis of substituted tetrazines can be complex; potential for regioselectivity issues with unsymmetrical reactants. |

Pathway 1: Synthesis via Cyclocondensation

This is the most established and fundamentally important route to pyridazines. The strategy hinges on the reaction of hydrazine (or its hydrate) with a molecule containing two carbonyl groups in a 1,4-relationship.[4] For the synthesis of this compound, a suitable precursor is a 5-keto-2-cyanohexanal derivative.

Mechanistic Rationale

The reaction proceeds via a well-understood mechanism. Hydrazine, acting as a dinucleophile, attacks one of the carbonyl groups to form a hydrazone intermediate. An intramolecular cyclization then occurs as the second nitrogen atom attacks the remaining carbonyl group. The resulting cyclic intermediate subsequently undergoes dehydration to yield a dihydropyridazine. The final, and often crucial, step is the aromatization to the stable pyridazine ring, which can occur spontaneously or may require an oxidizing agent.

Visualizing the Cyclocondensation Pathway

Caption: Cyclocondensation of a 1,4-dicarbonyl equivalent with hydrazine.

Detailed Experimental Protocol

Objective: To synthesize this compound from a suitable 1,4-keto-nitrile precursor.

Note: The synthesis of the precursor, 5-oxo-2-cyanohexanenitrile, is a challenging step and may require a multi-step sequence, for instance, via the α-cyanomethylation of a β-keto ester.[5][6][7] The following protocol assumes the availability of such a precursor.

Step 1: Cyclization and Dehydration

-

To a solution of the 1,4-keto-nitrile precursor (1.0 eq) in ethanol (5 mL per mmol of precursor), add hydrazine hydrate (1.1 eq) dropwise at room temperature.

-

Rationale: Ethanol is a suitable protic solvent that facilitates the condensation reaction. A slight excess of hydrazine ensures complete consumption of the starting material.

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature. The intermediate dihydropyridazine may precipitate or remain in solution.

Step 2: Aromatization (Oxidation)

-

To the crude reaction mixture from Step 1, add an oxidizing agent. A common choice is bromine (1.1 eq) in acetic acid, added dropwise at 0 °C.

-

Rationale: The dihydropyridazine is readily oxidized to the more stable aromatic pyridazine. Bromine is an effective oxidant for this transformation.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color of bromine disappears.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Pathway 2: Synthesis via [4+2] Cycloaddition

This modern and convergent approach utilizes an inverse-electron-demand Diels-Alder reaction. A 1,2,4,5-tetrazine (the diene component) reacts with an alkyne (the dienophile) to form a bicyclic adduct which spontaneously eliminates molecular nitrogen to yield the pyridazine ring.[1]

Mechanistic Rationale

To synthesize this compound, one could theoretically react 3-methyl-1,2,4,5-tetrazine with cyanoacetylene. However, due to the difficulty in preparing unsymmetrical tetrazines, a more common strategy involves using a symmetrical tetrazine, such as 3,6-dimethyl-1,2,4,5-tetrazine, and an unsymmetrical alkyne. This would lead to a mixture of products or require a subsequent functional group transformation. For the purpose of this guide, we will illustrate the core concept. The key feature is the formation of the C-C bonds of the ring in a single concerted step, followed by an irreversible retro-Diels-Alder reaction that drives the reaction to completion.

Visualizing the [4+2] Cycloaddition Pathway

Caption: [4+2] Cycloaddition of a tetrazine with an alkyne.

Detailed Experimental Protocol

Objective: To synthesize this compound via a Diels-Alder reaction.

Note: This protocol is generalized for the reaction class. The specific substrates, 3-methyl-1,2,4,5-tetrazine and cyanoacetylene, may require specialized handling.

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-methyl-1,2,4,5-tetrazine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or chloroform (10 mL per mmol).

-

Rationale: An inert atmosphere is crucial as tetrazines can be sensitive. Aprotic solvents are used to prevent side reactions.

-

Cool the solution to 0 °C.

-

Slowly add a solution of cyanoacetylene (1.1 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can often be visually monitored by the disappearance of the characteristic deep color of the tetrazine.

-

Rationale: The reaction is driven by the favorable formation of the aromatic ring and the evolution of nitrogen gas.

-

Once the reaction is complete (as determined by TLC or LC-MS), concentrate the solvent under reduced pressure.

-

Purify the resulting crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Conclusion for the Practicing Scientist

The synthesis of this compound is achievable through several robust chemical strategies.

-

The cyclocondensation pathway represents the classical, highly adaptable approach. Its primary limitation is the accessibility of the required 1,4-dicarbonyl precursor. For large-scale synthesis, developing an efficient route to this precursor is the most critical task.

-

The [4+2] cycloaddition pathway offers an elegant and convergent solution. This method is particularly attractive for library synthesis and discovery chemistry, provided the requisite substituted tetrazine and alkyne are available. The potential for regiochemical ambiguity must be considered when using unsymmetrical reactants.

The choice of synthetic route will ultimately be dictated by factors including the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the research laboratory. Both pathways provide reliable access to this important heterocyclic building block, enabling further exploration in drug discovery and materials science.

References

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Three‐component synthetic route for pyridine dicarbonitrile derivatives 4b, 4c. (n.d.).

- Preparation of Pyridines, Part 1: By Cyclocondens

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.

- Product Class 8: Pyridazines. (n.d.).

- Pyridazine and condensed pyridazine synthesis. (2020).

- The synthetic routes to compounds 2–4. (n.d.).

- Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). NIH.

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.

- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (n.d.).

- 5-Methylpyridine-3-carbonitrile 97 42885-14-3. (n.d.). Sigma-Aldrich.

- 5-Methylpyridine-3-carbonitrile 97 42885-14-3. (n.d.). Sigma-Aldrich.

- Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. (n.d.). Organic Chemistry Portal.

- Direct Regioselective C-H Cyan

- Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal.

- Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. (2016).

- Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls. (2016). PubMed.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Method for Direct Synthesis of α-Cyanomethyl-β-dicarbonyl Compounds with Acetonitrile and 1,3-Dicarbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Methylpyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methylpyridazine-3-carbonitrile, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, offering valuable insights for researchers engaged in drug discovery and the development of novel molecular entities.

Core Compound Identification and Properties

6-Methylpyridazine-3-carbonitrile is a substituted pyridazine derivative characterized by a methyl group at the 6-position and a nitrile group at the 3-position of the pyridazine ring. The accurate identification of this compound is paramount for any research endeavor.

Table 1: Key Identifiers and Physicochemical Properties of 6-Methylpyridazine-3-carbonitrile

| Identifier | Value | Source |

| CAS Number | 49840-90-6 | [1][2] |

| Molecular Formula | C₆H₅N₃ | [1][2] |

| Molecular Weight | 119.12 g/mol | [1][2] |

| IUPAC Name | 6-methylpyridazine-3-carbonitrile | [3] |

| Canonical SMILES | CC1=NN=C(C=C1)C#N | [3][4] |

| InChI Key | MBVKWGKPRADLAP-UHFFFAOYSA-N | [3] |

| Physical Form | Solid | |

| Melting Point | 86-87 °C | [2] |

| Boiling Point (Predicted) | 398.6±25.0 °C | [2] |

| Density (Predicted) | 1.16±0.1 g/cm³ | [2] |

| Storage Conditions | 2-8°C, sealed, dry | [2] |

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and steric properties to the molecule. The presence of the electron-withdrawing nitrile group and the electron-donating methyl group influences the molecule's reactivity and potential biological interactions.

Synthesis of 6-Methylpyridazine-3-carbonitrile: A Mechanistic Approach

A potential synthetic pathway could start from a readily available precursor such as 3-chloro-6-methylpyridazine. The cyanation of this intermediate would yield the desired product. This transformation is a standard method for introducing a nitrile group onto a heterocyclic ring.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 6-methylpyridazine-3-carbonitrile.

Hypothetical Experimental Protocol:

-

Step 1: Reaction Setup

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-chloro-6-methylpyridazine (1.0 eq.).

-

Add a metal cyanide salt, such as copper(I) cyanide (1.2 eq.) or zinc cyanide (0.6 eq.), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Introduce a high-boiling point aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the reactants.

-

-

Step 2: Reaction Execution

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Heat the reaction mixture to a temperature between 120-150 °C and maintain stirring for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Step 3: Work-up and Purification

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 6-methylpyridazine-3-carbonitrile.

-

Causality in Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen or argon atmosphere is crucial to prevent the oxidation of the palladium catalyst, which would render it inactive.

-

High-Boiling Solvent: Solvents like DMF or NMP are chosen for their ability to dissolve the reactants and to reach the high temperatures necessary for the cyanation reaction to proceed at a reasonable rate.

-

Palladium Catalyst: The palladium catalyst is essential for facilitating the carbon-carbon bond formation between the pyridazine ring and the cyanide group through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

-

Metal Cyanide: Copper(I) cyanide or zinc cyanide are commonly used as the cyanide source in such reactions due to their reactivity and handling characteristics.

Spectroscopic Characterization

The structural elucidation of 6-methylpyridazine-3-carbonitrile would be confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet) and the aromatic protons on the pyridazine ring (likely appearing as doublets or multiplets in the downfield region).

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the methyl carbon, the carbons of the pyridazine ring, and the characteristic signal for the nitrile carbon (typically in the range of 115-125 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ would be indicative of the C≡N stretching vibration of the nitrile group.

-

C-H stretching vibrations from the methyl group and the aromatic ring would be observed around 2850-3100 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyridazine ring would appear in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (119.12 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as HCN or a methyl radical.

-

Applications in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The unique physicochemical properties of the pyridazine ring, such as its hydrogen bonding capacity and dipole moment, make it an attractive moiety for designing novel therapeutic agents. The presence of the two adjacent nitrogen atoms can facilitate strong interactions with biological targets through hydrogen bonding.

While specific biological activities for 6-methylpyridazine-3-carbonitrile are not extensively documented in publicly available literature, its structural features suggest potential for investigation in several therapeutic areas:

-

Kinase Inhibition: The pyridazine core is present in numerous kinase inhibitors. The nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.

-

Enzyme Inhibition: The nitrile group can act as a warhead, forming covalent or non-covalent interactions with the active site of enzymes, such as cysteine proteases.

-

Receptor Modulation: The overall electronic and steric profile of the molecule could allow it to bind to various G-protein coupled receptors (GPCRs) or ion channels.

The exploration of 6-methylpyridazine-3-carbonitrile as a building block in the synthesis of larger, more complex molecules for biological screening is a promising avenue for drug discovery programs. Its utility as a key intermediate in the synthesis of various bioactive compounds is a significant area of interest in pharmaceutical research.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-methylpyridazine-3-carbonitrile. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

6-Methylpyridazine-3-carbonitrile is a valuable heterocyclic compound with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive overview of its identification, a plausible synthetic strategy with mechanistic insights, expected spectroscopic characteristics, and potential areas of application. As research into novel pyridazine derivatives continues to expand, a thorough understanding of the properties and synthesis of key building blocks like 6-methylpyridazine-3-carbonitrile will be essential for the development of the next generation of therapeutics and advanced materials.

References

-

MySkinRecipes. 6-Methylpyridazine-3-carbonitrile. [Link]

-

PubChemLite. 6-methylpyridazine-3-carbonitrile (C6H5N3). [Link]

- Google Patents.

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

-

PubChem. 6-Methylpyridine-2-carbonitrile | C7H6N2 | CID 74182. [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. [Link]

-

PubMed Central (PMC). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. [Link]

-

PubMed. Electrophilicity of pyridazine-3-carbonitrile, pyrimidine-2-carbonitrile, and pyridine-carbonitrile derivatives: a chemical model to describe the formation of thiazoline derivatives in human liver microsomes. [Link]

-

ResearchGate. Synthesis and Biological Activity of Some Nucleoside Analogs of Hydroquinoline-3-Carbonitrile | Request PDF. [Link]

-

CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

-

PubMed. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

-

ResearchGate. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. [Link]

-

Organic Syntheses. 3-aminopyridine. [Link]

-

ResearchGate. Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. [Link]

Sources

Spectroscopic Characterization of 5-Methylpyridazine-3-carbonitrile: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylpyridazine-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and analyses of analogous structures. Our approach ensures a robust understanding of the molecule's structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Pyridazine Scaffolds

The pyridazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a methyl group and a carbonitrile functionality, as in this compound, significantly influences the molecule's electronic properties, lipophilicity, and potential as a pharmacophore. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this and related compounds during the drug discovery and development process. This guide provides the foundational spectroscopic data and interpretation needed for such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom in a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridazine ring and the protons of the methyl group. The electron-withdrawing nature of the nitrogen atoms and the nitrile group significantly deshields the ring protons, shifting them downfield.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 - 9.4 | Doublet | 1H | H6 |

| ~7.7 - 7.9 | Doublet | 1H | H4 |

| ~2.8 - 3.0 | Singlet | 3H | -CH₃ |

Causality Behind Assignments:

-

H6 Proton: The proton at the 6-position is adjacent to a ring nitrogen and is expected to be the most deshielded, appearing at the lowest field.

-

H4 Proton: The proton at the 4-position will be influenced by the adjacent nitrile group and the nearby methyl group, appearing at a slightly higher field than H6.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single peaks for each unique carbon environment.[1]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C6 |

| ~150 - 155 | C3 |

| ~140 - 145 | C5 |

| ~125 - 130 | C4 |

| ~115 - 120 | -C≡N |

| ~20 - 25 | -CH₃ |

Expert Insights:

-

The carbon atoms of the pyridazine ring are expected in the aromatic region (δ 120-160 ppm).

-

The carbon of the nitrile group typically appears in the δ 115-125 ppm range.[2][3]

-

The methyl carbon will be found in the upfield region (δ 20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For this compound, the most prominent feature in the IR spectrum will be the nitrile group.

Key Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~1600 - 1450 | Medium-Weak | C=C and C=N ring stretching |

Trustworthiness of the Nitrile Signal: The C≡N stretching vibration appears in a region of the IR spectrum that is relatively free of other absorptions, making it a highly diagnostic peak.[2][4][5] For aromatic nitriles, this peak is typically found at a slightly lower frequency than for saturated nitriles due to conjugation with the aromatic ring.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. For this compound (Molecular Weight: 118.14 g/mol ), electron ionization (EI) would likely produce a prominent molecular ion peak.

Predicted Mass Spectrometry Data (EI):

| m/z | Predicted Identity |

| 118 | [M]⁺ (Molecular Ion) |

| 91 | [M - HCN]⁺ |

| 90 | [M - N₂]⁺ |

| 77 | [C₆H₅]⁺ fragment |

Fragmentation Pathways:

The fragmentation of pyridazine derivatives is well-documented.[7][8][9][10][11] Common fragmentation pathways include the loss of nitrogen gas (N₂) and hydrogen cyanide (HCN). The methyl group can also undergo fragmentation.

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently verify the synthesis of this important heterocyclic compound and proceed with its application in drug discovery and development.

References

-

Kramer, V. K., Medved, M. M., Stanovnik, B. S., & Tišler, M. T. The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1998). PubMed. Retrieved from [Link]

-

05 Notes On Nitriles IR Spectra. (n.d.). Scribd. Retrieved from [Link]

-

Besada, P., Costas, T., & Vila, N. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved from [Link]

-

1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (2010). PubMed. Retrieved from [Link]

-

An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ResearchGate. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

-

Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2015). National Institutes of Health. Retrieved from [Link]

-

Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. (2015). The Journal of Chemical Physics. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310. Retrieved from [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. (2010). ResearchGate. Retrieved from [Link]

-

Electron Impact Studies. XVIII. Mass Spectra of Pyridazines, Phthalazines, and Related Compounds. (n.d.). AMiner. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. scribd.com [scribd.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. aminer.org [aminer.org]

5-Methylpyridazine-3-carbonitrile molecular structure and formula

An In-depth Technical Guide to 5-Methylpyridazine-3-carbonitrile: Structure, Properties, and Synthetic Strategies

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific isomer is limited, this document leverages established principles of heterocyclic chemistry and data from analogous structures to elucidate its molecular characteristics, predict its spectroscopic profile, and propose robust synthetic pathways. By presenting a logical framework for its synthesis and exploring its potential reactivity and applications, this guide serves as a foundational resource for scientists and drug development professionals seeking to utilize this novel building block.

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery and functional materials. Its unique electronic properties, arising from the nitrogen-nitrogen bond, impart specific dipole moments and hydrogen bonding capabilities that are highly valuable for molecular recognition and biological activity. Pyridazine derivatives are known to exhibit a wide range of pharmacological effects, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] Notably, substituted pyridazines have been successfully developed as potent enzyme inhibitors, such as the ecto-5'-nucleotidase (CD73) inhibitors for cancer immunotherapy.[2] The introduction of a methyl group and a carbonitrile moiety, as in this compound, is anticipated to provide a versatile chemical handle for further elaboration and to modulate the molecule's physicochemical properties for targeted applications.

Molecular Structure and Physicochemical Properties

The structural identity of this compound is defined by its pyridazine core, substituted with a methyl group at the C5 position and a nitrile group at the C3 position.

Chemical Identity and Nomenclature

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₅N₃

-

Synonyms: 3-Cyano-5-methylpyridazine

The term "carbonitrile" in the IUPAC name denotes the -C≡N group, including its carbon atom, which is not numbered as part of the parent ring.[3]

Predicted Physicochemical Data

The following table summarizes the key computed and inferred properties of this compound. Data from its close isomer, 6-methylpyridazine-3-carbonitrile, is included for comparison.

| Property | Value (this compound) | Reference (6-Methylpyridazine-3-carbonitrile) |

| Molecular Weight | 119.12 g/mol | 119.12 g/mol [4] |

| Monoisotopic Mass | 119.04835 Da | 119.04835 Da[5] |

| SMILES String | CC1=CC(=NN=C1)C#N | CC1=NN=C(C=C1)C#N[5] |

| InChI Key | (Predicted) MBVKWGKPRADLAP-UHFFFAOYSA-N | MBVKWGKPRADLAP-UHFFFAOYSA-N[5] |

| Physical Form | Solid (Predicted) | Not specified |

| CAS Number | Not assigned in major databases | 49840-90-6[4] |

Proposed Synthesis and Methodologies

Given the absence of a documented synthesis for this compound, a plausible and efficient synthetic route is proposed here, starting from commercially available precursors. This strategy is designed for versatility and is grounded in well-established reactions in heterocyclic chemistry.

Retrosynthetic Analysis and Strategy

The primary challenge is the regioselective functionalization of the pyridazine ring. A robust strategy involves a late-stage installation of the nitrile group onto a pre-functionalized 5-methylpyridazine core. The most reliable method for this transformation is a palladium-catalyzed cyanation of an aryl halide. The key intermediate, therefore, is a halogenated 5-methylpyridazine. This intermediate can be accessed from a dichloropyridazine precursor, which allows for sequential and selective functionalization.

Proposed Synthetic Workflow

The proposed multi-step synthesis begins with 3,6-dichloropyridazine. The causality for this choice lies in its commercial availability and the differential reactivity of its two chlorine atoms, which can be exploited for selective substitution.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine

-

To a solution of 3,6-dichloropyridazine (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature, upon which the product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

-

Rationale: The hydrazinyl group is introduced first via nucleophilic aromatic substitution. This is a standard and high-yielding reaction for activating one position of the dichloropyridazine ring for subsequent reduction.

-

Step 2: Synthesis of 3-Chloro-6-methylpyridazine

-

Suspend 3-chloro-6-hydrazinylpyridazine (1 eq.) in an aqueous solution of copper(II) sulfate (2 eq.).

-

Heat the mixture to reflux for 8-12 hours. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After cooling, neutralize the mixture with an aqueous base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to obtain 3-chloro-6-methylpyridazine.

-

Rationale: This step effectively reduces the hydrazinyl group to a hydrogen while oxidizing the copper, a variation of a reductive deamination process suitable for this substrate. The methyl group is thus installed indirectly. Note: An alternative would be a direct cross-coupling, but this two-step route is often more reliable for this specific transformation.

-

Step 3: Synthesis of this compound

-

In a sealed reaction vessel under an inert atmosphere (argon or nitrogen), dissolve 3-chloro-6-methylpyridazine (1 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Add zinc cyanide (Zn(CN)₂, 0.6 eq.) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Degas the mixture and heat to 120-130 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by silica gel column chromatography to yield the final product, this compound.

-

Rationale: Palladium-catalyzed cyanation is the method of choice for converting aryl chlorides to nitriles due to its high efficiency, functional group tolerance, and relatively mild conditions compared to older methods using copper(I) cyanide.[6]

-

Predicted Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques. The following are predicted spectral data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ≈ 9.2-9.4 ppm (d, 1H, H6 of pyridazine ring)

-

δ ≈ 7.6-7.8 ppm (d, 1H, H4 of pyridazine ring)

-

δ ≈ 2.5-2.7 ppm (s, 3H, -CH₃)

-

Insight: The proton at the C6 position is expected to be the most downfield due to the anisotropic effects of both adjacent nitrogen atoms.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ≈ 155-160 ppm (C6)

-

δ ≈ 150-155 ppm (C3)

-

δ ≈ 130-135 ppm (C5)

-

δ ≈ 125-130 ppm (C4)

-

δ ≈ 115-118 ppm (-C≡N)

-

δ ≈ 18-22 ppm (-CH₃)

-

-

Infrared (IR) Spectroscopy (ATR):

-

ν ≈ 3050-3100 cm⁻¹ (Aromatic C-H stretch)

-

ν ≈ 2220-2240 cm⁻¹ (Strong, sharp C≡N stretch)

-

ν ≈ 1550-1600 cm⁻¹ (C=N and C=C ring stretches)

-

Insight: The most diagnostic peak is the strong, sharp absorption for the nitrile group, which is a key indicator of a successful final step in the synthesis.[7][8]

-

-

Mass Spectrometry (ESI+):

-

m/z = 120.06 [M+H]⁺

-

Reactivity and Potential Applications

This compound is a versatile building block with multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecules, particularly in the field of drug discovery.

Caption: Reactivity and potential applications of this compound.

Key Chemical Reactions

-

Nitrile Group Transformations: The carbonitrile functionality is a synthetic linchpin. It can undergo controlled hydrolysis to form the corresponding primary amide or be fully hydrolyzed to the carboxylic acid.[9] Furthermore, it can be reduced to a primary amine, providing a key linker for attaching other pharmacophores.

-

Ring Nitrogen Functionalization: The nitrogen atoms of the pyridazine ring are nucleophilic and can be targeted for N-alkylation or N-oxidation, enabling modulation of solubility and electronic properties.[10]

-

Cross-Coupling Reactions: While the proposed synthesis uses cross-coupling to install the nitrile, the aromatic C-H bonds of the final product could potentially be activated for further C-C or C-N bond-forming reactions to build molecular complexity.

Applications in Drug Discovery and Research

The structural motifs present in this compound are prevalent in biologically active molecules.

-

Kinase Inhibition: Pyrimidine- and pyridazine-5-carbonitrile derivatives have been extensively investigated as inhibitors of various protein kinases, such as PI3K/mTOR and VEGFR-2, which are critical targets in oncology.[7][11] This molecule serves as an excellent starting point for synthesizing libraries of compounds to screen against such targets.

-

Anticancer Agents: Many compounds featuring a pyrimidine or pyridazine core linked to other aromatic systems have demonstrated significant cytotoxic activity against various cancer cell lines.[8][12] The nitrile group can act as a hydrogen bond acceptor or be converted into other functional groups to optimize binding interactions with biological targets.

Conclusion

This compound represents a promising yet underexplored heterocyclic building block. This guide has systematically detailed its molecular structure, predicted its key physicochemical and spectroscopic properties, and provided a robust, well-reasoned synthetic protocol. The analysis of its potential reactivity and applications underscores its value as a versatile scaffold for developing novel therapeutics and functional materials. For researchers and drug development professionals, this compound offers a unique combination of functionalities ripe for exploration.

References

-

PubChem. 2-Amino-5-methylpyridine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-(3-Methyl-2-pyridinyl)pyridazine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Pyridazine-3-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChemLite. 6-methylpyridazine-3-carbonitrile (C6H5N3). Available from: [Link]

-

PubChem. 5-Amino-3-methylpyridine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

El-Naggar, M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Methylpyrazine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Methylpyrimidine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Pyrazinecarbonitrile. National Center for Biotechnology Information. Available from: [Link]

-

Ryabukhin, D. S., et al. (2018). Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. Russian Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. Nicotinonitrile. Available from: [Link]

-

PubChem. 3-Cyanopyridine. National Center for Biotechnology Information. Available from: [Link]

-

Gucky, T., et al. (2018). 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. Available from: [Link]

-

Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information. Available from: [Link]

-

El-Dydamony, N. M., et al. (2023). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. National Center for Biotechnology Information. Available from: [Link]

-

Al-Ostath, A. I., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. National Center for Biotechnology Information. Available from: [Link]

-

Zhang, S., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. PubMed. Available from: [Link]

-

ACD/Labs. Rule C-832 Nitriles, Carbonitriles and Cyanides. Available from: [Link]

-

El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Available from: [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. 3-chloro-5-methylpyridazine-4-carbonitrile | 2090109-58-1 | Benchchem [benchchem.com]

- 2. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acdlabs.com [acdlabs.com]

- 4. 6-methylpyridazine-3-carbonitrile CAS#: 49840-90-6 [m.chemicalbook.com]

- 5. PubChemLite - 6-methylpyridazine-3-carbonitrile (C6H5N3) [pubchemlite.lcsb.uni.lu]

- 6. 3-Amino-5-methylpyridine-2-carbonitrile | 1001635-30-8 [chemicalbook.com]

- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Methylpyridazine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridazine-3-carbonitrile is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of the principal synthetic routes to this molecule, with a detailed focus on the selection and rationale behind the choice of starting materials. We will delve into the mechanistic underpinnings of the key chemical transformations, offering field-proven insights to guide researchers in their synthetic endeavors. This document is structured to provide both a high-level strategic understanding and detailed, actionable protocols for the synthesis of this important compound.

Introduction: The Significance of the Pyridazine Core

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of molecules that target a wide array of biological entities. The strategic incorporation of substituents, such as the methyl and cyano groups in this compound, allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Understanding the most efficient and reliable methods for the construction of this core is therefore of paramount importance for the medicinal chemist.

Key Synthetic Strategies and Starting Materials

The synthesis of the this compound ring system is primarily achieved through cyclocondensation reactions. These reactions involve the formation of the heterocyclic ring from acyclic or other cyclic precursors. The choice of starting materials is dictated by the desired substitution pattern on the final pyridazine ring. Below, we explore the most prominent and scientifically robust strategies.

Strategy 1: Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine

A cornerstone in the synthesis of pyridazines is the Paal-Knorr-type condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][2] This approach is highly convergent and allows for the direct formation of the pyridazine core. For the synthesis of this compound, this strategy requires a carefully selected 1,4-dicarbonyl precursor that incorporates the necessary methyl and a precursor to the cyano group.

Core Concept: The reaction proceeds via the initial formation of a dihydrazone intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the pyridazine ring.

Starting Material Selection and Rationale:

A suitable starting material for this approach is a 1,4-dicarbonyl compound bearing a methyl group at the position that will become C5 of the pyridazine ring and a group at the C3 position that can be readily converted to a nitrile. A hypothetical, yet illustrative, precursor would be a 5-oxo-3-methylhex-2-enal derivative. However, a more practical and frequently employed strategy involves the use of a β-ketonitrile, which already contains the cyano group.

A plausible and efficient starting material is 2-acetyl-3-oxobutanenitrile (also known as α-acetyl-β-ketobutyronitrile). This molecule contains the requisite 1,4-dicarbonyl-like functionality and the nitrile group in the correct relative positions.

Reaction Workflow:

Sources

5-Methylpyridazine-3-carbonitrile reactivity and stability

An In-Depth Technical Guide to the Predicted Reactivity and Stability of 5-Methylpyridazine-3-carbonitrile

Abstract

This compound is a heterocyclic compound of significant interest for its potential applications in medicinal chemistry and materials science. The pyridazine core is a known pharmacophore found in several drugs, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity[1][2]. This guide provides a comprehensive analysis of the predicted reactivity and stability of this compound. Due to the limited direct literature on this specific molecule, this document synthesizes data from structurally related pyridazine and carbonitrile analogs to offer a scientifically grounded projection of its chemical behavior. We will explore its electronic structure, predict its reactivity in key organic transformations—including nucleophilic aromatic substitution, cycloaddition, and functional group modifications—and assess its likely thermal and chemical stability. This guide is intended to serve as a foundational resource for researchers and drug development professionals seeking to utilize this promising chemical scaffold.

Predicted Physicochemical & Spectroscopic Profile

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₇H₅N₃ | Derived from structure. |

| Molecular Weight | 131.14 g/mol | Calculated from formula. |

| Appearance | White to off-white solid | Similar to its pyridine isomer (mp 83-87 °C)[3]. |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | Typical for small, polar aromatic heterocycles. |

| IR Spectroscopy | Strong absorption band at ~2220-2240 cm⁻¹ (C≡N stretch); bands in the 1400-1600 cm⁻¹ region (aromatic C=C and C=N stretching). | Characteristic frequencies for nitrile and aromatic groups. |

| ¹H NMR Spectroscopy | Singlet at ~2.5-2.8 ppm (3H, -CH₃); Two doublets or singlets in the aromatic region ~7.5-9.5 ppm (2H, pyridazine ring protons). | Chemical shifts are influenced by the electronegative nitrogen atoms and the cyano group. |

| ¹³C NMR Spectroscopy | Signal at ~115-120 ppm (-C≡N); signals in the aromatic region ~120-160 ppm. | Characteristic shifts for nitrile and pyridazine carbons. |

Electronic Structure and Its Influence on Reactivity

The chemical behavior of this compound is dictated by the interplay of its electronic features. The pyridazine ring is inherently electron-deficient (π-deficient) due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the carbon framework[2]. This effect is significantly amplified by the potent electron-withdrawing cyano group at the C3 position. Conversely, the methyl group at the C5 position provides a modest electron-donating effect.

-

Electron-Withdrawing Groups (-CN): The nitrile group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to it (C4 and C6).

-

Electron-Donating Groups (-CH₃): The methyl group slightly increases electron density on the ring, but its effect is overcome by the powerful withdrawing effects of the ring nitrogens and the cyano group.

The diagram below illustrates the dominant electronic influences on the pyridazine ring, highlighting the predicted sites for nucleophilic attack.

Caption: Electronic effects on the this compound ring.

Predicted Chemical Reactivity

The unique electronic landscape of this compound suggests a rich and versatile reactivity profile, making it a valuable synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is predicted to be a dominant reaction pathway for this molecule, assuming a suitable leaving group (e.g., a halide) is present at the C4 or C6 position. The pyridazine ring's electron deficiency, enhanced by the cyano group, stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution[4][5].

Causality: The reaction proceeds via an addition-elimination mechanism. The rate is dependent on the nucleophile's strength and the stability of the leaving group[6][7]. The presence of the cyano group is essential; attempts to perform similar reactions on pyridazines without such activating groups have been shown to fail[8].

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of a 4-Amino Derivative (Hypothetical)

-

Setup: To a solution of 4-chloro-5-methylpyridazine-3-carbonitrile (1.0 mmol) in 5 mL of dimethylformamide (DMF), add the desired amine (e.g., morpholine, 1.2 mmol) and potassium carbonate (2.0 mmol) as a base.

-

Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC.

-

Workup: After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, dry over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield the 4-amino-5-methylpyridazine-3-carbonitrile derivative. This protocol is adapted from general procedures for SNAr on related heterocycles[9].

Reactions of the Nitrile Group

The cyano group is a versatile functional handle that can be transformed into other valuable moieties.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (5-methylpyridazine-3-carboxylic acid) or an amide intermediate. While direct examples on this scaffold are scarce, this is a fundamental reaction of nitriles, and procedures on related pyrazine systems using LiOH are well-documented[10].

-

Reduction: The nitrile can be reduced to a primary amine ( (5-methylpyridazin-3-yl)methanamine) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Inverse-Electron-Demand Diels-Alder Reactions

The electron-poor pyridazine ring can function as a diene in [4+2] cycloaddition reactions with electron-rich dienophiles (e.g., enamines, ynamines, or alkynes)[11][12]. The presence of the electron-withdrawing cyano group is critical for activating the pyridazine system for this type of transformation, known as an inverse-electron-demand Diels-Alder reaction[8][13]. The reaction typically proceeds at elevated temperatures and results in the formation of a new fused aromatic ring system after the extrusion of dinitrogen (N₂).

Predicted Stability Profile

The stability of this compound is crucial for its handling, storage, and application.

Thermal Stability

Pyridazine derivatives are known for their high thermal stability. Studies on related compounds have shown decomposition temperatures (defined by 5% weight loss) well above 300 °C[14]. A pyridine-based derivative with amino and nitro groups showed a decomposition temperature of 217 °C[15]. It is therefore predicted that this compound will be a thermally robust compound, stable to at least 200 °C.

| Compound | Decomposition / 5% Weight Loss Temp. (°C) | Source |

| Pyridazine-Phenoxazine Derivative | 314 °C | [14] |

| Pyridazine-Acridine Derivative | 336 °C | [14] |

| 1-(4-amino-3,5-dinitropyridin-2-yl) guanidine | 217 °C | [15] |

| This compound (Predicted) | > 200 °C | Projection |

Chemical Stability and Degradation

-

pH Stability: The pyridazine ring itself is generally stable across a broad pH range. Ligation products forming a pyridazinium linkage have demonstrated excellent stability from pH 2 to 9, even at elevated temperatures[16].

-

Degradation Pathways: The primary point of chemical instability is likely the nitrile group, which is susceptible to hydrolysis under strong acidic or basic conditions, as previously discussed.

-

Photochemical Stability: Many nitrogen-containing heterocycles exhibit photochemical reactivity. Irradiation of azido- and diazo-pyridazines can lead to the formation of reactive nitrene or carbene intermediates, resulting in ring-opening or rearrangement products[17][18][19]. Therefore, it is advisable to store this compound protected from light.

Proposed Synthetic Strategy

A plausible synthetic route to this compound can be designed based on established methods for constructing substituted pyridazines[20][21]. A three-component reaction involving a β-keto nitrile, an aldehyde, and hydrazine hydrate is a common and efficient strategy for building the core ring structure.

Caption: Proposed three-component synthesis pathway for this compound.

Experimental Protocol: Proposed Synthesis

-

Condensation: In a round-bottom flask, combine malononitrile (1.0 mmol) and acetaldehyde (1.1 mmol) in ethanol (10 mL). Add a catalytic amount of a base like piperidine or triethylamine. Stir at room temperature for 1-2 hours to form the ethylidenemalononitrile intermediate.

-

Cyclization: To the reaction mixture, add hydrazine hydrate (1.0 mmol) dropwise. The reaction may be exothermic.

-

Aromatization & Reflux: Once the addition is complete, heat the mixture to reflux for 6-18 hours. An oxidizing agent (e.g., air, or a mild chemical oxidant) may be required to facilitate the final aromatization to the pyridazine ring.

-

Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to obtain the final product.

Conclusion

This compound emerges from this analysis as a molecule with a highly predictable and synthetically useful chemical profile. Its electronic structure, dominated by a π-deficient core and a strong electron-withdrawing nitrile group, makes it an excellent candidate for nucleophilic aromatic substitution and inverse-electron-demand cycloaddition reactions. The nitrile and methyl groups serve as additional handles for diverse functionalization. The compound is predicted to possess high thermal and reasonable chemical stability, making it a robust building block for complex molecular architectures. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently incorporate this compound into their synthetic programs for drug discovery and materials science.

References